molecular formula C14H11BrN2O3 B11547647 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline

Cat. No.: B11547647
M. Wt: 335.15 g/mol
InChI Key: HCESTFFUUSSTGV-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromo group, a nitro group, and a methoxy group attached to the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro and bromo groups can influence its reactivity and binding affinity .

Comparison with Similar Compounds

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline can be compared with other Schiff bases that have similar structures but different substituents. For example:

    N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline: This compound has a similar structure but with a nitro group instead of a methoxy group.

    N-[(E)-(4-fluorophenyl)methylidene]-4-methoxyaniline: This compound has a fluorine atom instead of a bromine atom.

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C14H11BrN2O3/c1-20-12-5-3-11(4-6-12)16-9-10-2-7-13(15)14(8-10)17(18)19/h2-9H,1H3

InChI Key

HCESTFFUUSSTGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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